molecular formula C22H24N4O B6489293 N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide CAS No. 941899-09-8

N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Cat. No. B6489293
CAS RN: 941899-09-8
M. Wt: 360.5 g/mol
InChI Key: NTCJZGOVIPWVDK-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide, also known as DMPQ, is a synthetic piperidine-4-carboxamide compound that is used for a variety of scientific research applications. DMPQ is a small molecule that is easily synthesized in the laboratory and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is not yet fully understood. However, it is known to interact with G-protein coupled receptors, which are proteins that are involved in signal transduction pathways. It has been suggested that N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide binds to these receptors and modulates the activity of the receptor, which leads to changes in the signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide have not been extensively studied. However, some studies have suggested that N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide has an effect on the central nervous system and can modulate dopamine and serotonin levels. Additionally, N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide has been shown to have an effect on the cardiovascular system and can modulate heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide for lab experiments include its low cost, ease of synthesis, and its ability to interact with G-protein coupled receptors. Additionally, N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide can be used to study the effects of drug-receptor interactions and to investigate the structure-activity relationships of different compounds. The limitations of using N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide include its lack of specificity, as it is known to interact with multiple receptors, and its lack of potency, as it has a low affinity for receptors.

Future Directions

There are many potential future directions for the use of N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide. One potential direction is to investigate the effects of N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide on other biological systems, such as the immune system. Additionally, N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide could be used to study the effects of drug-receptor interactions in more detail, as well as to investigate the structure-activity relationships of different compounds. Furthermore, N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide could be used to study the effects of drug-drug interactions and to investigate the effects of N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide on diseases such as cancer. Finally, N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide could be used to investigate the effects of N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide on other G-protein coupled receptors, such as those involved in signal transduction pathways.

Synthesis Methods

N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide can be synthesized by a method known as the three-component reaction. This method involves the reaction of quinoxaline-2-carbonyl chloride, N-methyl-4-piperidone, and 3,4-dimethylphenyl bromide. The reaction is conducted in an organic solvent such as dichloromethane or THF at room temperature. The reaction is usually complete within 3-4 hours. The product is then purified by column chromatography and recrystallization.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide has been used in a variety of scientific research applications. It has been used as a tool to study the structure-activity relationships of different compounds, as well as to investigate their pharmacological effects. Additionally, N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide has been used to investigate the modulation of G-protein coupled receptors and to study the effects of drug-receptor interactions.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-15-7-8-18(13-16(15)2)24-22(27)17-9-11-26(12-10-17)21-14-23-19-5-3-4-6-20(19)25-21/h3-8,13-14,17H,9-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCJZGOVIPWVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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